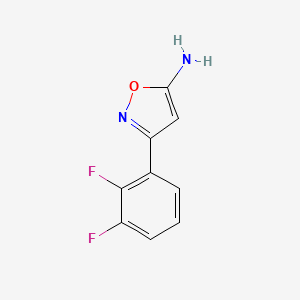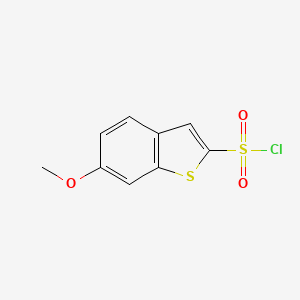
2-(6-methylpyridin-2-yl)-N-(pyridin-4-yl)quinolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinolin-4-amine is a member of the class of quinazolines. This compound is characterized by its substitution at positions 2 and 4 by 6-methylpyridin-2-yl and pyridin-4-ylnitrilo groups, respectively . It is known for its role as an ALK5 and PKN3 kinase inhibitor .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinolin-4-amine typically involves the reaction of 2-bromo-6-methylpyridine with pyridin-4-ylamine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a palladium catalyst . The reaction conditions include heating the mixture in a suitable solvent like toluene or dimethylacetamide (DMA) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
化学反应分析
Types of Reactions
2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, where the pyridinyl or quinolinyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH₄, LiAlH₄, and other reducing agents in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-4-one derivatives, while reduction can produce amine derivatives .
科学研究应用
2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinolin-4-amine has several scientific research applications:
作用机制
The compound exerts its effects by inhibiting the activity of ALK5 and PKN3 kinases. These kinases are involved in various cellular processes, including cell cycle regulation, differentiation, and apoptosis . By inhibiting these kinases, the compound can modulate signaling pathways and affect cellular functions .
相似化合物的比较
Similar Compounds
2-(6-methylpyridin-2-yl)-1H-imidazo[4,5-f][1,10]phenanthroline: Used as a corrosion inhibitor.
2-(6-methylpyridin-2-yl)ethanamine: A building block for various chemical syntheses.
(6-methylpyridin-2-yl)methanamine hydrochloride: Used in organic synthesis.
Uniqueness
2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinolin-4-amine is unique due to its dual kinase inhibitory activity, which is not commonly found in similar compounds. This dual inhibition makes it a valuable tool in research focused on kinase signaling pathways and potential therapeutic applications .
属性
分子式 |
C20H16N4 |
|---|---|
分子量 |
312.4 g/mol |
IUPAC 名称 |
2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinolin-4-amine |
InChI |
InChI=1S/C20H16N4/c1-14-5-4-8-18(22-14)20-13-19(23-15-9-11-21-12-10-15)16-6-2-3-7-17(16)24-20/h2-13H,1H3,(H,21,23,24) |
InChI 键 |
OUYYGKQETOODJA-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)NC4=CC=NC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-[(2,5-Dimethyl-4-nitrophenyl)methyl]-1,3-thiazol-4-yl]methanol](/img/structure/B13886448.png)

![[4-(5-Methylpyridin-3-yl)oxyphenyl]methanol](/img/structure/B13886456.png)



![2-Chloro-6-(4-methoxypyridin-3-yl)-4-morpholin-4-ylfuro[3,2-d]pyrimidine](/img/structure/B13886478.png)
![1-(4-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B13886487.png)

![3-(6-Piperidin-1-yl-[1,3]thiazolo[4,5-b]pyrazin-2-yl)propanoic acid](/img/structure/B13886499.png)


![Benzyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide](/img/structure/B13886527.png)
